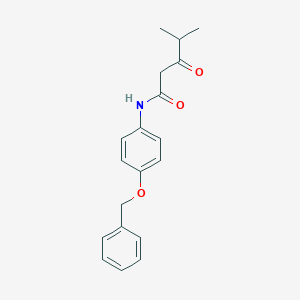

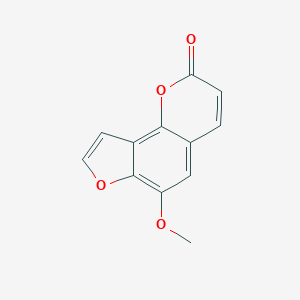

Paclitaxel-d5

説明

Synthesis Analysis

The synthesis of paclitaxel derivatives, including paclitaxel-d5, involves complex chemical processes. For instance, the ABC ring of paclitaxel has been synthesized using SmI2-mediated cyclization, highlighting a convergent synthetic approach to its complex structure (Fukaya et al., 2015). Additionally, the total synthesis of paclitaxel has been achieved through methods such as double Rubottom oxidation, demonstrating the chemical feasibility of synthesizing such a complex molecule (Iiyama et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of paclitaxel has been determined, providing insight into its conformational preferences and potential interactions with microtubules (Mastropaolo et al., 1995). This structural information is crucial for understanding how paclitaxel-d5 might interact with biological targets.

Chemical Reactions and Properties

The chemical reactions and properties of paclitaxel and its derivatives are complex, with studies focusing on the effects of modifications on its biological activity. For example, modifications to the D-ring of paclitaxel have been explored to understand the role of the oxetane ring in its anticancer activity (Gunatilaka et al., 1999).

Physical Properties Analysis

The physical properties of paclitaxel, such as solubility and formulation into nanoparticles for delivery, have been extensively studied. Innovations in solubilization and delivery methods aim to enhance the therapeutic potential and reduce the side effects of paclitaxel (Ooya et al., 2004).

Chemical Properties Analysis

The chemical properties of paclitaxel, including its interactions with biomolecules and its stability in biological environments, are pivotal for its efficacy as a drug. Studies on paclitaxel's interactions with lipids and other components of biological membranes offer insights into its mechanism of action and potential pathways for targeted delivery (Zhao & Feng, 2005).

科学的研究の応用

Anti-cancer Effects : Paclitaxel-d5 exhibits anti-migrational, anti-invasive, and anti-proliferative effects on human glioma cell lines, with GaMg cells being more sensitive to it than D-54Mg cells (Terzis et al., 1997). It also promotes antitumor immunity by reprogramming tumor-associated macrophages to an M1-like profile (Wanderley et al., 2018). In combination with other compounds, paclitaxel-d5 shows synergistic anticancer effects on lung cancer cells and suppresses tumor growth in a nude mouse xenograft model (Tan et al., 2018).

Understanding Pain and Resistance in Cancer Treatment : It is used to study pain in cancer patients and find ways to avoid neurotoxicity that limits paclitaxel therapy (Polomano et al., 2001). Research also explores overcoming paclitaxel resistance in various cancer types, such as breast cancer, by targeting specific genetic pathways or molecular inhibitors (Cai et al., 2014), (Hou et al., 2017).

Drug Delivery Systems : Novel drug delivery systems for paclitaxel, like nanoparticles and liposomes, are being studied for targeted therapy and improved efficacy (Zhao et al., 2010), (Xiao et al., 2009).

Pharmacogenetics and Biomarker Development : The pharmacogenetics of paclitaxel metabolism is crucial for individualizing dosing for specific tumor sites (Spratlin & Sawyer, 2007). Additionally, researchers are working on developing a biomarker to identify patients who benefit from paclitaxel therapy (Weaver, 2014).

Alternative Sources and Metabolic Engineering : Efforts are being made to derive paclitaxel-d5 from alternative sources and manipulate metabolic pathways to meet the community's need for this medicine (Sabzehzari et al., 2020).

Safety And Hazards

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-JQTCHTAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

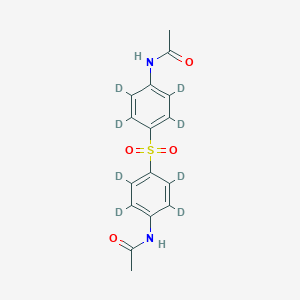

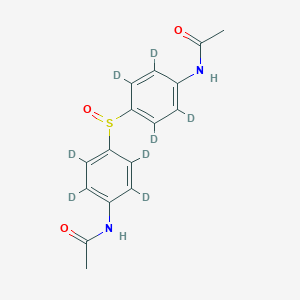

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paclitaxel-d5 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)